N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide
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Overview
Description
N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is a complex organic compound featuring a trifluoromethyl group, a chlorobenzyl group, and an indazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation, where a trifluoromethyl group is introduced into the molecule using reagents like trifluoromethyl iodide under radical conditions.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a chlorobenzyl halide reacts with the indazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound may inhibit key enzymes or block receptor sites, thereby modulating biological pathways that lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzylidene)-3-(trifluoromethyl)aniline: Similar in structure but with a methyl group instead of a chlorine atom.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
N-(4-chlorobenzyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide is unique due to the combination of its trifluoromethyl group, chlorobenzyl group, and indazole core, which confer specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C17H17ClF3N3O |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
InChI |
InChI=1S/C17H17ClF3N3O/c18-12-7-5-11(6-8-12)9-22-15(25)10-24-14-4-2-1-3-13(14)16(23-24)17(19,20)21/h5-8H,1-4,9-10H2,(H,22,25) |
InChI Key |
YGMOMXDTXNRIKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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